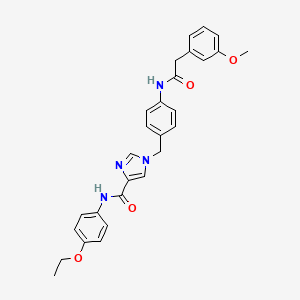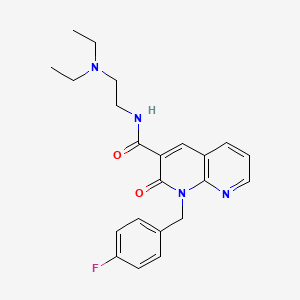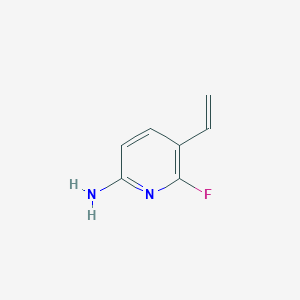![molecular formula C13H10BrFO2 B2601059 [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol CAS No. 477886-98-9](/img/structure/B2601059.png)
[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 477886-98-9 . It has a molecular weight of 297.12 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H10BrFO2/c14-10-5-6-13 (11 (15)7-10)17-12-4-2-1-3-9 (12)8-16/h1-7,16H,8H2 . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 297.12 . The InChI code provides information about its molecular structure .
Wissenschaftliche Forschungsanwendungen
Carboxylation-Dehydroxylation of Phenolic Compounds : A study by Bisaillon et al. (1993) explored an anaerobic consortium that transformed phenols with ortho-substitutions, including bromo- and fluoro-substitutions, to meta-substituted benzoic acids under methanogenic conditions (Bisaillon et al., 1993).
Synthesis and Crystal Structure Analysis : Kuang Xin-mou (2009) synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone, closely related to the compound , and analyzed its crystal structure, which contributes to the understanding of its physical and chemical properties (Kuang Xin-mou, 2009).
Dehalogenation of Halophenol Derivatives : Osman et al. (1997) investigated the microperoxidase/H2O2-mediated dehalogenation of halophenols including 4-bromophenol in alcoholic media. This study provides insights into the chemical behavior of bromophenols in different solvents (Osman et al., 1997).
Antioxidant Properties of Bromophenols : Research by Çetinkaya et al. (2012) on synthesized bromophenols, including derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, revealed significant antioxidant power, suggesting potential applications in health and medicine (Çetinkaya et al., 2012).
Antibacterial Properties of Marine-Derived Bromophenols : A study by Xu et al. (2003) on bromophenols isolated from the marine alga Rhodomela confervoides, including compounds structurally similar to [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol, demonstrated antibacterial activity against several bacterial strains (Xu et al., 2003).
Polymerization Studies Involving Bromophenols : Liu et al. (2006) synthesized a fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group for potential application in fuel cell technologies, highlighting the versatility of bromophenols in material science (Liu et al., 2006).
Safety and Hazards
The safety information for “[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol” indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
[2-(4-bromo-2-fluorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUMJTFKMKIZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2600977.png)

![1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600981.png)
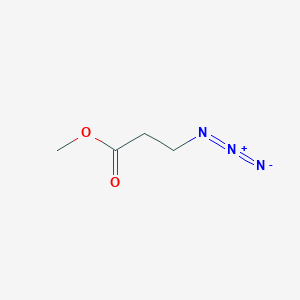
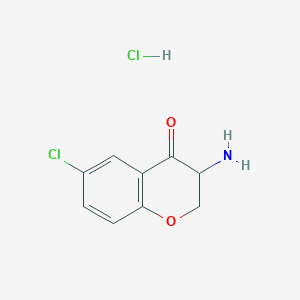
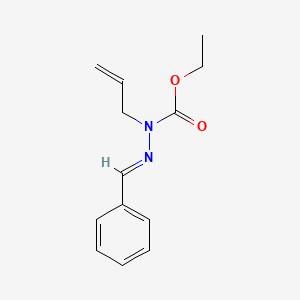
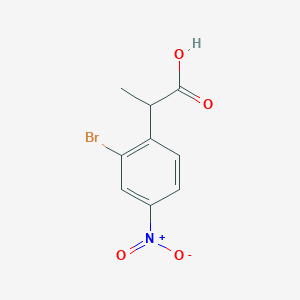
![4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2600989.png)
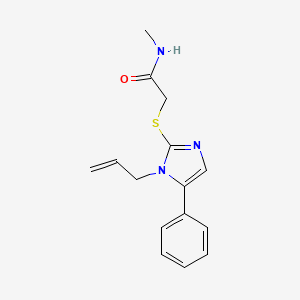
![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

